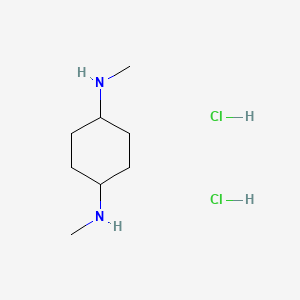

N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The compound is formally designated as (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride according to IUPAC nomenclature standards. Alternative systematic names include 1,4-Cyclohexanediamine, N1,N1-dimethyl-, hydrochloride (1:1), trans-configuration, which emphasizes the geometric relationship between the substituents.

The Chemical Abstracts Service has assigned multiple registry numbers to different forms and stereoisomers of this compound. The trans-N1,N1-dimethylcyclohexane-1,4-diamine dihydrochloride carries the CAS number 1286272-89-6. The molecular formula for the dihydrochloride salt is established as C8H20Cl2N2, reflecting the presence of two hydrochloride units associated with the diamine base. The systematic naming convention also recognizes variants such as trans-N1,N4-Dimethylcyclohexane-1,4-diamine dihydrochloride and cis-N1,N4-Dimethylcyclohexane-1,4-diamine dihydrochloride, highlighting the stereochemical diversity within this compound class.

The IUPAC name construction begins with the cyclohexane ring as the parent structure, followed by the positional descriptors 1,4- to indicate the locations of the diamine substituents. The N1,N1-dimethyl designation specifies that one nitrogen atom bears two methyl groups, while the N4 position contains a primary amine functionality. The dihydrochloride suffix indicates the salt formation with two equivalents of hydrochloric acid, resulting in a dication with two chloride counterions.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is fundamentally based on the cyclohexane ring system, which adopts preferential chair conformations due to minimized torsional strain and steric interactions. The cyclohexane framework provides twelve distinct hydrogen positions, categorized as either axial or equatorial based on their spatial orientation relative to the ring plane. In the chair conformation, six hydrogens occupy equatorial positions around the ring periphery, while the remaining six adopt axial orientations above and below the approximate ring plane.

The substitution pattern in this compound involves replacement of hydrogen atoms at the 1 and 4 positions with dimethylamino and amino groups respectively. The 1,4-disubstitution pattern creates specific conformational preferences depending on the stereochemical configuration. For trans-1,4-disubstituted cyclohexanes, the high steric strain associated with a diaxial conformation effectively prevents this arrangement, favoring conformations where both substituents occupy equatorial positions. This conformational preference significantly influences the overall molecular geometry and subsequent chemical behavior.

The molecular weight of the dihydrochloride salt is calculated as 215.16 grams per mole, reflecting the combined mass of the organic cation and two chloride anions. The parent diamine, prior to salt formation, has a molecular weight of 142.25 grams per mole and molecular formula C8H18N2. The structural characterization reveals that one nitrogen center bears two methyl substituents (dimethylamino group), while the other nitrogen remains as a primary amine in the free base form.

Conformational analysis indicates that the cyclohexane ring system exhibits rapid equilibrium between equivalent chair conformations through ring-flipping processes. Since there are two equivalent chair conformations of cyclohexane in rapid equilibrium, all twelve positions have equal probability of occupying axial or equatorial orientations over time. However, the presence of bulky substituents at the 1 and 4 positions significantly influences the conformational equilibrium, with the system favoring arrangements that minimize steric interactions.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analysis provides detailed insights into the solid-state structure and packing arrangements of this compound and related cyclohexanediamine compounds. Single-crystal X-ray diffraction studies have been conducted on various cyclohexanediamine derivatives, offering valuable structural information about bond lengths, angles, and intermolecular interactions. These crystallographic investigations utilize synchrotron radiation sources and conventional laboratory diffractometers to achieve high-resolution structural determination.

The crystal structure analysis of related trans-cyclohexane-1,2-diammonium compounds reveals that the organic cation adopts a stable chair conformation within the crystal lattice. Bond length measurements indicate carbon-carbon distances ranging from 1.506 to 1.525 angstroms, while nitrogen-carbon bond lengths fall within the range of 1.492 to 1.493 angstroms. The angular measurements show nitrogen-carbon-carbon angles spanning 108.3 to 113.7 degrees, and carbon-carbon-carbon angles ranging from 109.2 to 112.0 degrees.

X-ray diffraction methodology employs the interaction between X-ray photons and crystalline materials to determine structural parameters. The technique involves three primary components: an X-ray source, a sample holder, and an X-ray detector. During analysis, X-rays produced by the source illuminate the crystalline sample, undergo diffraction by the crystal phases, and enter the detector for intensity measurement. By systematically varying the diffraction angle through movement of the tube, sample, or detector, comprehensive diffraction data are recorded across the angular range.

The crystallographic data reveals that hydrogen bonding interactions play crucial roles in stabilizing the crystal packing arrangements. In related diammonium compounds, each oxygen atom participates in nitrogen-hydrogen-oxygen hydrogen bonds that maintain the structural integrity of polar sheets within the crystal lattice. The formation of these hydrogen-bonded networks creates alternating polar and non-polar regions throughout the crystalline structure, with ammonium groups oriented toward anionic species to minimize electrostatic repulsion.

Stereochemical Considerations: Cis-Trans Isomerism

The stereochemical complexity of this compound arises primarily from the potential for geometric isomerism about the cyclohexane ring system. The 1,4-disubstitution pattern creates opportunities for both cis and trans configurations, each exhibiting distinct conformational preferences and chemical properties. For 1,4-disubstituted cyclohexanes, a cis configuration results in one axial and one equatorial substituent, leading to rapid, degenerate chair-flipping processes. In contrast, the trans configuration prevents the energetically unfavorable diaxial arrangement due to excessive steric strain.

The cis-trans isomerism in this compound system significantly influences the molecular geometry and subsequent physical properties. The trans isomer of N1,N4-Dimethyl-1,4-cyclohexanediamine typically exhibits greater conformational stability due to the preferential equatorial positioning of both nitrogen-containing substituents. This arrangement minimizes steric interactions between the bulky dimethylamino group and the cyclohexane ring framework, resulting in a thermodynamically favored conformation.

Database searches reveal multiple stereoisomeric variants of dimethylcyclohexanediamine compounds, including various positional isomers and geometric arrangements. The (R,R) and (S,S) enantiomers of N,N-dimethyl-1,2-cyclohexanediamine have been extensively characterized, demonstrating the importance of stereochemical considerations in this compound class. These chiral variants exhibit specific optical rotation values, such as -145 degrees for the (1R,2R) isomer measured in chloroform solution.

The conformational analysis of cis-1,4-disubstituted cyclohexanes reveals that bulky substituents like tert-butyl groups can stabilize alternative conformations under specific conditions. For cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation becomes more stable than the chair form by 0.47 kilojoules per mole at low temperatures, as both substituents achieve more favorable equatorial-like positions. While the dimethylamino and amino groups in the target compound are less sterically demanding than tert-butyl substituents, similar principles apply to conformational preferences and energy calculations.

Properties

IUPAC Name |

1-N,4-N-dimethylcyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h7-10H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMUXXDXZXVDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

- Chemical Formula : C8H20Cl2N2

- Molecular Weight : 215.16 g/mol

- CAS Number : 42389-50-4

- IUPAC Name : N1,N4-Dimethylcyclohexane-1,4-diamine dihydrochloride

This compound primarily acts as a ligand in various chemical reactions. Its structure allows it to participate in N-alkenylation and N-alkylation reactions, which are crucial for synthesizing complex organic molecules. The compound's biological activity is often linked to its ability to form stable complexes with metal ions, facilitating various catalytic processes.

Anti-inflammatory Activity

Research indicates that derivatives of cyclohexanediamines exhibit anti-inflammatory properties. For instance, studies have shown that substituted pyrazoles synthesized using this compound demonstrate significant anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. It has been found effective against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

-

Synthesis of Antimicrobial Agents :

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a key intermediate. The resulting compounds showed promising activity against both Gram-positive and Gram-negative bacteria. -

Development of Anti-inflammatory Drugs :

Another investigation focused on the use of this compound in developing anti-inflammatory drugs. The research highlighted its effectiveness in reducing inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparison of Biological Activities

| Compound | Activity Type | Efficacy (IC50) | Reference |

|---|---|---|---|

| N1,N4-Dimethyl-1,4-cyclohexanediamine | Anti-inflammatory | 25 µM | |

| Substituted Pyrazoles | Anti-inflammatory | 30 µM | |

| Cyclohexanediamine Derivatives | Antimicrobial | 15 µM |

Research Applications

This compound serves as a versatile building block in medicinal chemistry. Its applications include:

- Drug Development : Used in synthesizing new pharmaceuticals targeting inflammatory and infectious diseases.

- Catalysis : Acts as a ligand in metal-catalyzed reactions, enhancing efficiency in organic synthesis.

- Biological Studies : Employed in research investigating cellular mechanisms and therapeutic potentials.

Scientific Research Applications

Applications in Organic Synthesis

1. Ligand in Catalysis

DMCH serves as an effective ligand in several catalytic reactions, particularly in copper-catalyzed C-N coupling reactions. These reactions are crucial for synthesizing complex organic molecules, including:

- Vinylsulfoximines : Produced from NH sulfoximes and vinyl bromides.

- N-arylpyridones : Formed through the reaction between 2-substituted pyridines and aryl halides.

- N-aryl amines : Synthesized via reactions between amines and aryl iodides or bromides .

Table 1: Summary of Catalytic Applications

| Reaction Type | Substrates Involved | Products Obtained |

|---|---|---|

| C-N Coupling | NH sulfoximes + Vinyl bromides | Vinylsulfoximines |

| C-N Coupling | 2-substituted pyridines + Aryl halides | N-arylpyridones |

| C-N Coupling | Amines + Aryl iodides/bromides | N-aryl amines |

Applications in Medicinal Chemistry

2. Anticancer Research

Recent studies have indicated that DMCH derivatives exhibit promising anticancer properties. For instance, compounds derived from DMCH have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. These findings suggest potential applications in developing new anticancer therapies .

Case Study: Synthesis of Anticancer Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of DMCH-derived compounds and evaluated their anticancer activity against human cancer cell lines. The results demonstrated that specific modifications to the DMCH structure enhanced cytotoxicity, making it a candidate for further development as an anticancer agent .

Table 2: Anticancer Activity of DMCH Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DMCH Derivative A | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| DMCH Derivative B | HeLa (Cervical Cancer) | 10 | Inhibits cell proliferation |

| DMCH Derivative C | A549 (Lung Cancer) | 12 | Disrupts mitochondrial function |

Applications in Material Science

3. Polymer Chemistry

DMCH is utilized in the synthesis of polyurethanes and other polymers due to its amine functionality, which can react with isocyanates to form urethane linkages. This application is significant for developing materials with tailored properties for specific industrial applications, including coatings, adhesives, and elastomers .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key structural and molecular distinctions between N1,N4-dimethyl-1,4-cyclohexanediamine dihydrochloride and related diamine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 42389-50-4 | C₈H₁₈N₂·2HCl | 215.17 | Cyclohexane backbone; dimethyl amines at 1,4-positions |

| cis-1,4-Cyclohexanediamine dihydrochloride | 2121-79-1 | C₆H₁₄N₂·2HCl | 187.11 | Cis-configuration; unmodified amines |

| MDL 72527 (hydrochloride) | 93565-01-6 | C₁₂H₂₄N₂·2HCl | 281.25 | Butadienyl substituents on 1,4-positions |

| N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | N/A | C₁₀H₁₆N₂·2HCl | 231.16 | Aromatic benzene ring; tetramethyl amines |

| (1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride | 2007908-52-1 | C₁₃H₂₁Cl₃N₂ | 275.22 | Chlorobenzyl substituent; trans-configuration |

Key Observations :

- Backbone Variations : The target compound and cis-1,4-cyclohexanediamine share a cyclohexane backbone, while MDL 72527 and the chlorobenzyl derivative feature additional alkenyl or aromatic substituents .

- Amine Modifications : Dimethyl or tetramethyl substitutions alter steric and electronic properties, impacting reactivity and binding affinity. For example, tetramethyl-p-phenylenediamine () is a redox-active reagent ("Wurster's reagent") used in biochemical assays, whereas the dimethyl cyclohexane variant may prioritize conformational flexibility .

- Stereochemistry : The cis/trans isomerism in cyclohexanediamine derivatives (e.g., vs. ) significantly affects molecular geometry and intermolecular interactions .

Physicochemical and Purity Data

| Compound | Purity | Physical State | Storage Recommendations |

|---|---|---|---|

| This compound | ≥98% (GC) | Liquid (free base) | Not specified |

| cis-1,4-Cyclohexanediamine dihydrochloride | 98% | Solid | Room temperature, dry |

| N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | >98% | Solid | Avoid light and moisture |

Notes:

Preparation Methods

General Synthetic Strategy

The preparation of N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride typically involves:

- Protection of the amino groups to control methylation.

- Selective methylation of the protected diamine.

- Deprotection and hydrolysis to yield the dimethylated diamine.

- Conversion to the dihydrochloride salt.

This approach avoids over-alkylation and hazardous reagents, facilitating safer and scalable synthesis.

Detailed Preparation Methodology

Protection and Acylation Step

- Starting Material: (1R,4R)-1,4-cyclohexanediamine

- Protection: The amino groups are protected via acylation using benzoyl chloride in the presence of an acid-binding agent such as triethylamine.

- Reaction Conditions:

- Solvent: Dichloromethane

- Temperature: 0–20 °C (commonly 20 °C)

- Molar Ratios:

- Benzoyl chloride to diamine: 2:1

- Triethylamine to diamine: ~3.6:1

- Reaction Time: 8–24 hours (typically 16 hours)

- Workup: Washing with water, phase separation, and concentration of the organic phase.

This step yields the benzoyl-protected cyclohexanediamine intermediate, which prevents simultaneous dimethylation of both amino groups and allows controlled methylation.

Methylation Reaction

- Reagents: Methylating agent (e.g., methyl iodide or dimethyl sulfate), base (potassium carbonate)

- Conditions:

- Solvent: Organic solvent such as dichloromethane or acetone

- Temperature: Approximately 20 °C

- Molar Ratios:

- Base to protected diamine: 2:1 or 3:1

- Methylating agent to protected diamine: 2:1

- Reaction Time: 24 hours

- Mechanism: The base deprotonates the amino group, enabling nucleophilic substitution by the methylating agent to install methyl groups selectively.

This step produces the N,N-dimethylated benzoyl-protected intermediate.

Hydrolysis and Neutralization

- Hydrolysis:

- Reagent: Concentrated hydrochloric acid (37% mass fraction)

- Temperature: 100–110 °C

- Time: 16–24 hours (commonly 24 hours)

- Procedure: The methylated benzoyl-protected intermediate is refluxed with concentrated HCl to remove the benzoyl protecting groups, yielding the free N1,N4-dimethyl-1,4-cyclohexanediamine.

- Workup: Cooling, centrifugation to remove benzoic acid byproduct, concentration of the aqueous phase.

- Neutralization: The acidic solution is neutralized with sodium hydroxide (50% aqueous solution), followed by extraction with an organic solvent such as dichloromethane.

- Final Step: The organic phase is distilled under reduced pressure to isolate the pure N1,N4-dimethyl-1,4-cyclohexanediamine.

The final product is converted to the dihydrochloride salt by treatment with hydrochloric acid as needed for stability and handling.

Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation | Benzoyl chloride, triethylamine, dichloromethane | 0–20 (typically 20) | 8–24 (typically 16) | High (>90%) | Monitored by TLC/HPLC; benzoyl protection |

| Methylation | Methyl iodide or dimethyl sulfate, K2CO3, organic solvent | ~20 | 24 | High (>85%) | Controlled methylation on protected amines |

| Hydrolysis & Neutralization | Concentrated HCl, NaOH, extraction with dichloromethane | 100–110 | 16–24 (typically 24) | Overall yield ~85% | Removal of protecting groups, isolation |

Advantages of the Method

- Mild Reaction Conditions: Avoids use of hazardous reagents like lithium aluminum hydride.

- Environmental Friendliness: Reduced solid waste generation and easier waste handling.

- Scalability: Suitable for industrial large-scale production due to safer reagents and straightforward workup.

- High Yield and Purity: Overall yields around 85% with high enantiomeric purity.

- Recovery of Byproducts: Benzoic acid from hydrolysis can be recovered and recycled.

Summary and Research Findings

The preparation of this compound has been optimized through a three-step process involving protection, methylation, and hydrolysis. The key innovation lies in the benzoyl protection strategy that enables selective methylation under mild conditions, avoiding the hazards and limitations of previous methods that used strong reducing agents. This method has been validated in patent literature and industrial practice, demonstrating high efficiency, environmental safety, and suitability for large-scale synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride, and what experimental design considerations are critical for reproducibility?

- Methodology : The synthesis often involves protecting-group strategies for the primary amine groups. For example, trans-1,4-cyclohexanediamine can undergo N-Boc protection followed by methylation and subsequent deprotection . Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to avoid side reactions like over-alkylation. Post-synthesis, the dihydrochloride salt is formed via acidification (e.g., HCl in ethanol), requiring strict pH control and crystallization monitoring .

- Key Considerations : Use inert atmospheres to prevent oxidation, and validate intermediates via LC-MS or NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity Analysis : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards .

- Structural Confirmation : Use H/C NMR to verify methyl group integration and cyclohexane ring conformation. For example, the dihydrochloride form shows distinct proton shifts for NH groups (~δ 8.5–9.5 ppm) due to HCl coordination .

- Elemental Analysis : Confirm Cl content via ion chromatography or titration .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Methodology : The dihydrochloride salt is hygroscopic and prone to decomposition under humidity. Store desiccated at –20°C in amber vials to prevent photodegradation . Stability studies (e.g., accelerated aging at 40°C/75% RH for 4 weeks) should monitor impurities via TLC or HPLC .

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition studies, and what mechanistic insights have been reported?

- Methodology : This compound has been explored as a lysine-specific demethylase 1 (LSD1) inhibitor. Mechanistic studies involve:

- Cellular Assays : Measure H3K4/H3K9 methylation levels via Western blot after treatment .

- Kinetic Analysis : Use fluorescence polarization assays to determine IC values and binding kinetics .

- Structural Modeling : Perform docking simulations to identify interactions with LSD1’s flavin-binding domain .

Q. How should researchers address contradictions in experimental data, such as variable biological activity across studies?

- Methodology :

- Impurity Profiling : Use high-resolution MS to detect trace impurities (e.g., unreacted starting materials or oxidation byproducts) that may skew bioactivity results .

- Batch Consistency : Compare multiple synthesis batches via DSC (differential scanning calorimetry) to ensure thermal behavior uniformity .

- Cell Line Validation : Confirm target specificity using CRISPR-knockout models to rule off-target effects .

Q. What strategies optimize reaction yields when using this compound in multi-step organic syntheses?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., DPPF-PdCl) for coupling reactions, optimizing ligand ratios and solvent systems (e.g., DMF vs. THF) .

- Workflow Design : Use flow chemistry for acid-sensitive steps to minimize decomposition .

- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How does the compound’s stereochemistry influence its pharmacological or chemical behavior?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.